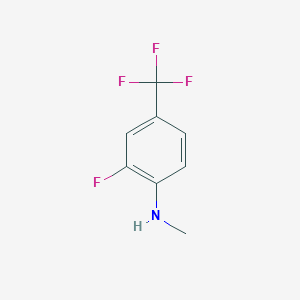
2,2,3,3,3-Pentafluoropropyl isopropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,3-Pentafluoropropyl isopropyl carbonate is a chemical compound with the molecular formula C7H9F5O3 and a molecular weight of 236.14 . It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoropropyl isopropyl carbonate typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with isopropyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoropropyl isopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The carbonate group can be hydrolyzed to form 2,2,3,3,3-pentafluoropropanol and isopropanol.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbonate group.
Reduction: Reducing agents like lithium aluminum hydride can be used for the reduction reactions.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: 2,2,3,3,3-pentafluoropropanol and isopropanol.
Reduction: Corresponding alcohols.
Scientific Research Applications
2,2,3,3,3-Pentafluoropropyl isopropyl carbonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing fluorinated groups.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoropropyl isopropyl carbonate involves its reactivity with various nucleophiles and electrophiles. The presence of multiple fluorine atoms enhances its electrophilic character, making it a suitable reagent for various chemical transformations. The carbonate group can undergo hydrolysis, releasing 2,2,3,3,3-pentafluoropropanol and isopropanol, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoropropyl acrylate: Similar in structure but contains an acrylate group instead of a carbonate group.
Ethyl-2,2,3,3,3-pentafluoropropyl carbonate: Similar but contains an ethyl group instead of an isopropyl group.
Uniqueness
2,2,3,3,3-Pentafluoropropyl isopropyl carbonate is unique due to its combination of fluorinated and carbonate groups, which impart high stability and reactivity. This makes it a valuable reagent in organic synthesis and various industrial applications.
Properties
Molecular Formula |
C7H9F5O3 |
|---|---|
Molecular Weight |
236.14 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoropropyl propan-2-yl carbonate |
InChI |
InChI=1S/C7H9F5O3/c1-4(2)15-5(13)14-3-6(8,9)7(10,11)12/h4H,3H2,1-2H3 |
InChI Key |
BRHDNZRRLYKJOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


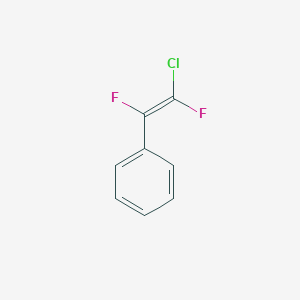
![3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12083871.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate](/img/structure/B12083876.png)


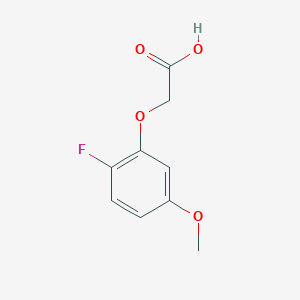

![2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B12083922.png)
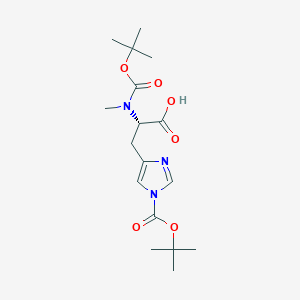
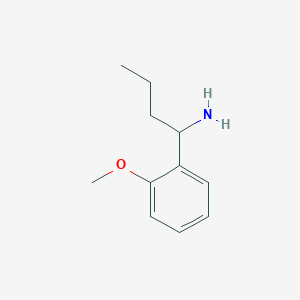
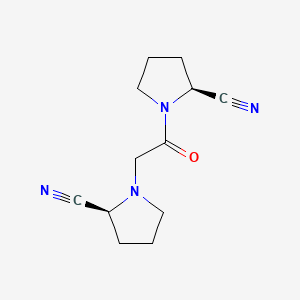
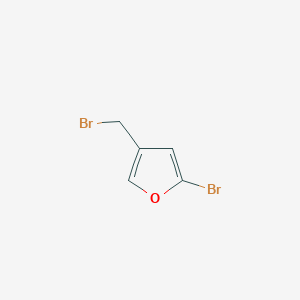
![[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12083957.png)
